molecular formula C15H12N6 B1223976 N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine

N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine

Cat. No. B1223976
M. Wt: 276.3 g/mol
InChI Key: PFJPWAHAOJVVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine is a quinoxaline derivative.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine and related tetrazolo[1,5-a]quinoxaline derivatives have been a focal point in chemical research, particularly for their structural complexity and potential in synthesizing novel compounds. Klicnar et al. (1990) examined the structure of tetrazolo[1,5-a]quinoxaline derivatives, revealing how they react with carbanions to form enaminoketones and enamino esters. These studies are fundamental for understanding the molecular configurations and potential chemical reactions involving tetrazolo[1,5-a]quinoxaline derivatives (Klicnar et al., 1990).

Antimicrobial and Antitumor Applications

A significant portion of research on tetrazolo[1,5-a]quinoxaline derivatives, including N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine, focuses on their antimicrobial and antitumor properties. Al-Marhabi et al. (2015) synthesized novel tetrazolo[1,5-a]quinoxalines and found them to exhibit substantial inhibitory effects against tumor cell lines and bacteria, showcasing their dual activity as anticancer and antimicrobial agents. The derivatives exhibited higher inhibitory effects than the reference drug doxorubicin, with minimal toxicity to normal cells (Al-Marhabi et al., 2015). Similarly, Kim et al. (2001) synthesized 4-substituted tetrazolo[1,5-a]quinoxalines with reported antibacterial, antifungal, and algicidal activities against various strains (Kim et al., 2001).

Innovative Synthetic Methods

Innovative synthetic methods for tetrazolo[1,5-a]quinoxaline derivatives are also a significant area of research, contributing to the field of medicinal chemistry and drug design. Kalinski et al. (2006) described a combinatorial synthetic route that yields fused tetrazolo[1,5-a]quinoxalines, showcasing the potential for high diversity and good yield in synthesizing these compounds (Kalinski et al., 2006). Furthermore, Ladani et al. (2011) highlighted a microwave-assisted synthesis method for tetrazolo[1,5-a]quinoline-based compounds, demonstrating a rapid, simple, and environmentally friendly process, with the derivatives exhibiting promising antimicrobial activity (Ladani et al., 2011).

properties

Product Name

N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine

Molecular Formula

C15H12N6

Molecular Weight

276.3 g/mol

IUPAC Name

N-(3-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C15H12N6/c1-10-5-4-6-11(9-10)16-14-15-18-19-20-21(15)13-8-3-2-7-12(13)17-14/h2-9H,1H3,(H,16,17)

InChI Key

PFJPWAHAOJVVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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